9H-carbazole-1-carbaldehyde
Overview
Description
9H-carbazole-1-carbaldehyde: is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability. This compound is characterized by a carbazole core with an aldehyde functional group at the 1-position. It is widely used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-1-carbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 1-position . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 9H-carbazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 9H-Carbazole-1-carboxylic acid.
Reduction: 9H-Carbazole-1-methanol.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 9H-carbazole-1-carbaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, carbazole derivatives have shown promise as antimicrobial and anticancer agents. The aldehyde group in this compound allows for further functionalization, enabling the development of bioactive compounds .
Medicine: Carbazole derivatives, including those synthesized from this compound, are being investigated for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, antiviral, and antitumor properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it a valuable intermediate in the manufacture of high-performance materials .
Mechanism of Action
The mechanism of action of 9H-carbazole-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets. For instance, some carbazole derivatives can inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the aldehyde group.
9H-Carbazole-3-carboxaldehyde: A similar compound with the aldehyde group at the 3-position.
9H-Carbazole-1-carboxylic acid: The oxidized form of 9H-carbazole-1-carbaldehyde.
Uniqueness: this compound is unique due to the presence of the aldehyde group at the 1-position, which allows for specific chemical modifications and applications. Its reactivity and versatility make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
9H-carbazole-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-9-4-3-6-11-10-5-1-2-7-12(10)14-13(9)11/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCBSGWJYTOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471691 | |
Record name | 9H-Carbazole-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-94-2 | |
Record name | 9H-Carbazole-1-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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